5(6)-Carboxyeosin diacetate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3',6'-diacetyloxy-2',4',5',7'-tetrabromo-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid;3',6'-diacetyloxy-2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C25H12Br4O9/c1-8(30)35-21-15(26)6-13-19(17(21)28)37-20-14(7-16(27)22(18(20)29)36-9(2)31)25(13)12-4-3-10(23(32)33)5-11(12)24(34)38-25;1-8(30)35-21-15(26)6-13-19(17(21)28)37-20-14(7-16(27)22(18(20)29)36-9(2)31)25(13)12-5-10(23(32)33)3-4-11(12)24(34)38-25/h2*3-7H,1-2H3,(H,32,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSZJWOKNYZNPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

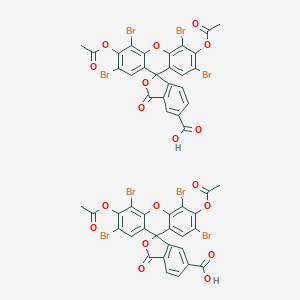

CC(=O)OC1=C(C=C2C(=C1Br)OC3=C(C(=C(C=C3C24C5=C(C=C(C=C5)C(=O)O)C(=O)O4)Br)OC(=O)C)Br)Br.CC(=O)OC1=C(C=C2C(=C1Br)OC3=C(C(=C(C=C3C24C5=C(C=CC(=C5)C(=O)O)C(=O)O4)Br)OC(=O)C)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H24Br8O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583451 |

Source

|

| Record name | 3',6'-Bis(acetyloxy)-2',4',5',7'-tetrabromo-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid--3',6'-bis(acetyloxy)-2',4',5',7'-tetrabromo-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1551.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161338-87-0 |

Source

|

| Record name | 3',6'-Bis(acetyloxy)-2',4',5',7'-tetrabromo-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid--3',6'-bis(acetyloxy)-2',4',5',7'-tetrabromo-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 5(6)-Carboxyeosin Diacetate

This guide provides a comprehensive exploration of the core mechanism of action of 5(6)-Carboxyeosin diacetate, a versatile fluorogenic compound with significant applications in cellular analysis and photodynamic therapy. Tailored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to elucidate the molecular processes that underpin its utility.

Introduction: Unveiling the Potential of a Pro-Fluorophore and Photosensitizer

This compound is a non-fluorescent, cell-permeant molecule that serves as a precursor to the potent photosensitizer and fluorescent dye, 5(6)-Carboxyeosin. Its unique two-stage activation mechanism, involving intracellular enzymatic conversion followed by light-induced photochemistry, makes it a powerful tool for investigating cellular viability, tracking cell populations, and inducing targeted cell death. This guide will dissect this mechanism, from initial cellular uptake to the downstream signaling cascades that determine the ultimate cellular fate.

The Two-Fold Mechanism of Action: From Passive Entry to Potent Activity

The efficacy of this compound hinges on a sequential activation process that transforms a benign precursor into a highly reactive agent. This process can be understood in two distinct phases: intracellular activation and photosensitization.

Intracellular Activation: The Role of Esterases

Initially, the diacetate form of the molecule is lipophilic, allowing it to readily diffuse across the plasma membrane into the cellular cytoplasm.[1][2] Once inside the cell, ubiquitous intracellular esterases cleave the two acetate groups from the molecule.[3][4][5] This enzymatic hydrolysis is a critical step, as it unmasks the carboxyl and hydroxyl groups, converting the non-fluorescent this compound into the fluorescent and less membrane-permeant 5(6)-Carboxyeosin.[3][4] The newly acquired negative charges on the carboxyeosin molecule effectively trap it within the cell, leading to its accumulation.[6]

Diagram: Intracellular Activation of this compound

Caption: Simplified overview of the intrinsic apoptotic pathway initiated by eosin-PDT.

Autophagy: Cellular Self-Digestion

Autophagy is another common cellular response to PDT. T[7][8]his process involves the sequestration of damaged organelles and proteins within double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. The conversion of LC3-I to its lipidated form, LC3-II, is a hallmark of autophagosome formation. B[1][9]eclin-1 is another key protein involved in the initiation of autophagy. P[10][11]DT can induce autophagy as a pro-survival mechanism to clear damaged components; however, excessive or prolonged autophagy can also lead to cell death.

Diagram: Autophagy Induction in Eosin-Mediated PDT

Caption: Key steps in the induction of autophagy following eosin-PDT.

Necrosis: Uncontrolled Cell Lysis

At high doses of PDT or in cells with compromised apoptotic pathways, necrosis may be the predominant mode of cell death. T[15]his form of cell death is characterized by cell swelling, plasma membrane rupture, and the release of intracellular contents, which can trigger an inflammatory response. T[15][16]he signaling pathways leading to programmed necrosis, or necroptosis, involve receptor-interacting protein kinases (RIPKs) and mixed lineage kinase domain-like protein (MLKL).

Diagram: Necrotic Cell Death Pathway

Caption: Simplified representation of the necroptotic pathway triggered by severe PDT-induced stress.

Quantitative Data and Experimental Protocols

A thorough understanding of the mechanism of action of this compound is facilitated by key quantitative data and standardized experimental protocols.

Quantitative Data Summary

| Parameter | Value | Reference |

| 5(6)-Carboxyeosin Excitation (max) | ~492 nm | |

| 5(6)-Carboxyeosin Emission (max) | ~514 nm | |

| Eosin Y Singlet Oxygen Quantum Yield (ΦΔ) | ~0.67 |

Experimental Protocols

This protocol outlines the steps to visualize the intracellular conversion of this compound to its fluorescent form.

-

Cell Culture: Plate cells of interest in a suitable culture vessel (e.g., 96-well plate or chambered cover glass) and allow them to adhere overnight.

-

Preparation of Staining Solution: Prepare a stock solution of this compound in anhydrous DMSO. Immediately before use, dilute the stock solution in a serum-free medium or PBS to the desired final concentration (typically 1-10 µM). 3[6]. Cell Staining: Remove the culture medium and wash the cells once with PBS. Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C.

-

Washing: Remove the staining solution and wash the cells twice with PBS to remove any extracellular dye.

-

Visualization: Observe the cells using a fluorescence microscope equipped with a filter set appropriate for fluorescein (Excitation: ~490 nm, Emission: ~520 nm). The appearance of intracellular green fluorescence indicates successful hydrolysis of the diacetate precursor.

Diagram: Cellular Uptake and Visualization Workflow

Caption: Experimental workflow for assessing cellular uptake and hydrolysis.

This protocol describes the general procedure for inducing cell death using this compound-mediated PDT.

-

Cell Loading: Follow steps 1-4 of Protocol 1 to load the cells with 5(6)-Carboxyeosin.

-

Light Exposure: After washing, replace the PBS with a fresh culture medium. Expose the cells to a light source with a wavelength that overlaps with the absorption spectrum of carboxyeosin (e.g., a broad-spectrum white light source or a laser/LED with an emission peak around 510 nm). T[20]he light dose (J/cm²) should be optimized for the specific cell type and experimental goals. 3[2][16][21][22]. Post-Irradiation Incubation: Following light exposure, return the cells to a standard incubator and monitor for signs of cell death at various time points (e.g., 4, 8, 24 hours).

-

Assessment of Cell Viability: Cell viability can be assessed using various assays, such as the MTT assay, trypan blue exclusion, or by using a live/dead cell staining kit.

This protocol provides a method to detect the activation of caspase-3, a key marker of apoptosis.

-

Sample Preparation: Following PDT treatment (Protocol 2), collect cell lysates at different time points.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane. 4[23][24][25][26]. Immunoblotting: Probe the membrane with a primary antibody specific for cleaved caspase-3. After washing, incubate with an appropriate HRP-conjugated secondary antibody. 5[13][24]. Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the cleaved caspase-3 band indicates the induction of apoptosis.

This protocol is used to monitor the conversion of LC3-I to LC3-II, a hallmark of autophagy.

-

Sample Preparation: Collect cell lysates at various time points after PDT. It is recommended to include a control group treated with an autophagy inhibitor (e.g., chloroquine) to assess autophagic flux. 2[1]. Protein Quantification, SDS-PAGE, and Western Blotting: Follow steps 2 and 3 of Protocol 3.

-

Immunoblotting: Probe the membrane with a primary antibody that recognizes both LC3-I and LC3-II. 4[1][4][9]. Detection: Visualize the bands using an ECL system. An increase in the LC3-II band, particularly in the presence of an autophagy inhibitor, confirms the induction of autophagy.

This compound is a powerful and versatile tool for cell biology research and has potential applications in photodynamic therapy. Its mechanism of action, which involves a two-step activation process, allows for the targeted generation of reactive oxygen species within cells, leading to various forms of cell death. By understanding the intricate details of its intracellular conversion, photosensitizing properties, and the subsequent signaling pathways it triggers, researchers can effectively harness its potential for a wide range of applications, from fundamental studies of cellular processes to the development of novel therapeutic strategies.

References

- Barth, S., Glick, D., & Macleod, K. F. (2016). LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells. Methods in Molecular Biology, 1303, 161–170.

- Breeuwer, P., Drocourt, J. L., Rombouts, F. M., & Abee, T. (1995). Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product. Applied and Environmental Microbiology, 61(4), 1614–1619.

-

OkaSciences. (n.d.). EOSIN Y SOLUTION USE PROTOCOL. Retrieved from [Link]

- Deerinck, T. J., Martone, M. E., Lev-Ram, V., Green, D. P., Tsien, R. Y., Spector, D. L., Huang, S., & Ellisman, M. H. (1994). Fluorescence photooxidation with eosin: a method for high resolution immunolocalization and in situ hybridization detection for light and electron microscopy. The Journal of Cell Biology, 126(4), 901–910.

-

Deerinck, T. J., Martone, M. E., Lev-Ram, V., Green, D. P., Tsien, R. Y., Spector, D. L., Huang, S., & Ellisman, M. H. (1994). Fluorescence photooxidation with eosin: a method for high resolution immunolocalization and in situ hybridization detection for light and electron microscopy. PubMed. Retrieved from [Link]

- Kessel, D., & Oleinick, N. L. (2009). Assessing autophagy in the context of photodynamic therapy. Methods in Enzymology, 453, 1–16.

- Gao, F., Zhao, J., & Li, X. (2017). Eosin Y-catalyzed photooxidation of triarylphosphines under visible light irradiation and aerobic conditions. RSC Advances, 7(18), 10834–10838.

- Kessel, D., & Reiners, J. J., Jr. (2018). Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers. Photochemistry and Photobiology, 94(3), 564-568.

-

Bio-Techne. (n.d.). Analyzing LC3 in Western Blot | How to Interpret LC3. Retrieved from [Link]

-

Deerinck, T. J., Martone, M. E., Lev-Ram, V., Green, D. P., Tsien, R. Y., Spector, D. L., Huang, S., & Ellisman, M. H. (1994). Fluorescence photooxidation with eosin: a method for high resolution immunolocalization and in situ hybridization detection for light and electron microscopy. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of caspase-3 activation using Western blot analysis of caspase-3-p20 active band. Retrieved from [Link]

- Kessel, D., & Reiners, J. J., Jr. (2007). Assessing autophagy in the context of photodynamic therapy. Autophagy, 3(5), 415–418.

-

Bertin Bioreagent. (n.d.). 5(6)-Carboxyfluorescein - Biochemicals - CAT N°: 17172. Retrieved from [Link]

- Chen, N., & Debnath, J. (2010). The role of Beclin 1 in autophagy and cancer. Autophagy, 6(6), 810–812.

- Chen, Y., & Klionsky, D. J. (2011). The regulation of autophagy - unanswered questions. Journal of Cell Science, 124(Pt 2), 161–170.

-

Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

- Ogilby, P. R. (2010). Singlet oxygen: there is indeed something new under the sun. Chemical Society Reviews, 39(8), 3181–3209.

- Wilkinson, F., Helman, W. P., & Ross, A. B. (1995). Rate constants for the decay and reactions of the lowest electronically excited singlet state of molecular oxygen in solution. An expanded and revised compilation.

- Tanaka, K., & Miyachi, Y. (2020). Is There a Simple and Easy Way to Detect Singlet Oxygen? Comparison of Methods for Detecting Singlet Oxygen and Application to Measure Scavenging Activity of Various Compounds. Scientific Archives.

-

Oregon Medical Laser Center. (n.d.). Eosin Y. Retrieved from [Link]

- Kessel, D., & Reiners, J. J., Jr. (2007). Initiation of Apoptosis and Autophagy by Photodynamic Therapy. Photochemistry and Photobiology, 83(5), 1024-1028.

- Flors, C., & Nonell, S. (2006). Cellular mechanisms of singlet oxygen in photodynamic therapy. Current Medicinal Chemistry, 13(10), 1149-1160.

- Granville, D. J., Levy, J. G., & Hunt, D. W. (1997). Photodynamic therapy induces caspase-3 activation in HL-60 cells.

- Obana, A., Gohto, Y., Ueda, T., Miki, A., & Oshima, Y. (2007). Photodynamic therapy induces caspase-dependent apoptosis in rat CNV model. Investigative Ophthalmology & Visual Science, 48(10), 4746–4753.

- García-Amorós, J., Velasco, D., Borrós, S., Nonell, S., & Pérez-García, L. (2022). Eosin Y-Functionalized Upconverting Nanoparticles: Nanophotosensitizers and Deep Tissue Bioimaging Agents for Simultaneous Therapeutic and Diagnostic Applications. International Journal of Molecular Sciences, 23(24), 16091.

- Betrouni, N., & Colin, J. (2017). Comparison of three light doses in the photodynamic treatment of actinic keratosis using mathematical modeling. Journal of Biomedical Optics, 22(9), 091511.

- Pandey, R. K., & Zheng, G. (2005). Targeted photodynamic therapy for prostate cancer: inducing apoptosis via activation of the caspase-8/-3 cascade pathway. Molecular Pharmaceutics, 2(5), 358–366.

- Bonsib, S. M. (2018). Evaluating Eosin-Stained Frozen Section Slides Using Fluorescence Microscopy.

- Oleinick, N. L., Morris, R. L., & Belichenko, I. (2002). The role of apoptosis in response to photodynamic therapy: what, where, why, and how. Photochemical & Photobiological Sciences, 1(1), 1–21.

-

ResearchGate. (n.d.). Hydrolysis of 5(6)-carboxyfluorescein diacetate (5,6 CFDA) into 5(6)-carboxyfluorescein (5,6 CF). Retrieved from [Link]

- Montanari, J., & Nonell, S. (2016). Cellular Mechanisms of Singlet Oxygen in Photodynamic Therapy. Cancers, 8(10), 91.

- Vanden Berghe, T., Kalai, M., & Vandenabeele, P. (2006). Necrosis, a well-orchestrated form of cell demise: signalling cascades, important mediators and concomitant immune response. Biochimica et Biophysica Acta, 1757(9-10), 1335–1346.

- Galluzzi, L., & Kroemer, G. (2008). Necroptosis: a specialized pathway of programmed necrosis. Cell, 135(7), 1161–1163.

- Takemoto, K., & Ueba, T. (2015). Chromophore-Assisted Light Inactivation of HaloTag Fusion Proteins Labeled with Eosin in Living Cells. ACS Chemical Biology, 10(11), 2536–2542.

- Li, X., Gao, M., Xin, X., & Zhang, J. (2020). ROS conversion promotes the bactericidal efficiency of Eosin Y based photodynamic therapy.

-

Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

- Wiegell, S. R., Wulf, H. C., & Szeimies, R. M. (2008). Impact of light dose and fluence rate on the efficacy and tolerability of topical 5-ALA photodynamic therapy for actinic keratoses: a randomized, controlled, observer-blinded intrapatient comparison study.

-

National Center for Biotechnology Information. (n.d.). Necrosis Pathology. Retrieved from [Link]

-

Medical Centric. (2020, October 7). Necroptosis | TNF-Alpha Signalling [Video]. YouTube. [Link]

Sources

- 1. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]

- 2. m.youtube.com [m.youtube.com]

- 3. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Methylene blue - Wikipedia [en.wikipedia.org]

- 6. Autophagy-related proteins LC3 and Beclin-1 impact the efficacy of chemoradiation on esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. par.nsf.gov [par.nsf.gov]

- 8. researchgate.net [researchgate.net]

- 9. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LC3 and Beclin-1 as Markers of Autophagic Activity in Breast Cancer Journal of Clinical Practice and Research [jcpres.com]

- 11. researchgate.net [researchgate.net]

- 12. Assessing autophagy in the context of photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Initiation of Apoptosis and Autophagy by Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sa1s3.patientpop.com [sa1s3.patientpop.com]

- 16. Optimal light dose and drug dosage in the photodynamic treatment using PHOTOCYANINE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. EOSIN Y SOLUTION USE PROTOCOL - OkaSciences [okasciences.com]

- 21. Comparison of three light doses in the photodynamic treatment of actinic keratosis using mathematical modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]

- 25. researchgate.net [researchgate.net]

- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]

principle of 5(6)-Carboxyeosin diacetate cell staining

An In-Depth Technical Guide to Cellular Analysis Using 5(6)-Carboxyeosin Diacetate

Introduction: Illuminating Cellular Dynamics

In the landscape of modern cell biology, fluorescent probes are indispensable tools that translate complex biological processes into measurable signals.[1][2] Among these, probes that assess cellular viability and track proliferation are fundamental to research in immunology, oncology, and drug development. This compound, more commonly known in its succinimidyl ester form as CFDA-SE (5(6)-Carboxyfluorescein Diacetate Succinimidyl Ester), stands out as a robust and versatile reagent.[3][4] This guide provides a deep dive into the core principles of CFDA-SE staining, moving beyond a simple protocol to explain the underlying mechanisms that make it a powerful tool for researchers and drug development professionals. We will explore the causality behind experimental choices, ensuring a thorough understanding for robust and reproducible results.

Part 1: The Core Principle: A Journey from Stealth to Signal

The efficacy of CFDA-SE lies in a multi-step activation process that is contingent on the fundamental characteristics of a living cell: a structurally intact plasma membrane and active metabolic machinery.[5][6][7] The molecule itself is ingeniously designed to be non-fluorescent and cell-permeable in its initial state, ensuring it can access the intracellular environment of live cells.[4][8]

The Two-Step Intracellular Activation

-

Passive Diffusion: The journey begins with the CFDA-SE molecule, which is rendered lipophilic and membrane-permeant by the presence of two acetate groups.[9][10] This chemical modification allows it to freely diffuse across the lipid bilayer of a live cell's intact plasma membrane.

-

Enzymatic Conversion and Covalent Binding: Once inside the cell, the process of activation is twofold:

-

Esterase Cleavage: Non-specific intracellular esterase enzymes, which are abundant in the cytoplasm of viable, metabolically active cells, recognize and cleave the two acetate groups from the CFDA-SE molecule.[5][11][12] This enzymatic action is a critical checkpoint for cell viability.[7][13] The removal of the acetates transforms the molecule into carboxyfluorescein succinimidyl ester (CFSE), which is not only highly fluorescent but also less membrane-permeable, effectively trapping it within the cell.[10][11]

-

Covalent Labeling: The succinimidyl ester (SE) group on the newly formed CFSE is a reactive moiety that covalently binds to free primary amine groups on intracellular proteins, forming stable dye-protein adducts.[11][14][15] This covalent linkage is the key to the dye's long-term retention, ensuring the fluorescent signal is not lost from the cell or transferred to adjacent cells in a population.[8][16]

-

This entire process is a self-validating system: only cells with both an intact membrane (to allow entry and prevent leakage) and active esterases (to trigger fluorescence) will be labeled. Dead cells, with compromised membranes and inactive enzymes, remain unstained.[5][17]

Part 2: Key Applications in Cellular Analysis

The unique properties of CFDA-SE enable its use in several critical applications, providing quantitative and qualitative data on cell populations.

Cell Viability and Vitality Assessment

The most direct application is the discrimination of live from dead cells.[6] When analyzed by flow cytometry or fluorescence microscopy, cells that exhibit a bright green fluorescence are confirmed as viable, possessing the requisite membrane integrity and esterase activity.[5][18] This provides a clear, positive signal for live cells, which is often more robust than viability assays that only identify dead cells.

Cell Proliferation and Generational Tracking

CFDA-SE is a gold standard for tracking cell division.[19] Following the stable, covalent labeling of intracellular proteins, the total fluorescence is distributed approximately equally between the two daughter cells upon mitosis.[3][20] This results in a precise halving of the fluorescence intensity with each successive generation.[11] By using flow cytometry, researchers can resolve up to 8-10 distinct generations as a series of peaks, each with half the fluorescence intensity of the preceding one.[4][19]

Table 1: Theoretical Fluorescence Intensity by Cell Generation

| Cell Generation | Number of Cells | Fluorescence Intensity (Relative Units) |

|---|---|---|

| 0 (Parent) | 1 | 100% |

| 1 | 2 | 50% |

| 2 | 4 | 25% |

| 3 | 8 | 12.5% |

| 4 | 16 | 6.25% |

| n | 2n | 100% / 2n |

In Vitro and In Vivo Cell Tracking

The stability of the covalent label makes CFDA-SE an excellent tool for both short-term and long-term cell tracking experiments.[3] Labeled cells can be adoptively transferred into an in vivo model to track their migration, persistence, and proliferation in response to various stimuli.[9][21] It is also widely used for in vitro motility and cell-cell interaction assays.[20]

Part 3: Experimental Protocols and Best Practices

A successful staining procedure hinges on careful reagent preparation and adherence to an optimized protocol. The following methodologies provide a robust starting point for both suspension and adherent cells.

Reagent Preparation and Handling

-

Stock Solution: CFDA-SE is susceptible to hydrolysis in the presence of water.[22] It is critical to prepare a concentrated stock solution (e.g., 5-10 mM) in high-quality, anhydrous DMSO.[8][23] Dispense the stock solution into single-use aliquots and store them desiccated at -20°C, protected from light. Aliquots are generally stable for up to one month; if a decrease in staining intensity is observed, hydrolysis of the stock is a likely cause.[20][22]

-

Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final working concentration (typically 0.5-10 µM) in a serum-free buffer such as PBS or HBSS.[11][20] The optimal concentration is cell-type dependent and should be determined empirically through titration.[8][22]

Experimental Workflow: Staining Protocol for Suspension Cells

Detailed Steps:

-

Cell Preparation: Harvest cells and wash them once with serum-free buffer (e.g., PBS) to remove any residual serum proteins. Resuspend the cell pellet at a concentration of 1x106 to 1x107 cells/mL in pre-warmed (37°C) serum-free buffer.[14][20]

-

Staining: Add an equal volume of the 2X working CFDA-SE solution to the cell suspension. Mix gently but thoroughly.[22]

-

Incubation: Incubate the cells for 10-20 minutes at 37°C, protected from light.[11][14] The optimal time may vary by cell type.

-

Quenching: Stop the staining reaction by adding at least 5 volumes of complete culture medium containing fetal bovine serum (FBS).[20][24] The proteins in the serum will react with and sequester any remaining unbound dye. Incubate for 5 minutes.

-

Washing: Pellet the cells by centrifugation (e.g., 400 x g for 5 minutes) and discard the supernatant.[25] Wash the cell pellet at least once with complete culture medium to remove all residual unbound dye.[22]

-

Analysis: Resuspend the final cell pellet in the appropriate medium for your downstream application (e.g., cell culture, flow cytometry analysis). Cells are typically analyzed using a flow cytometer with a 488 nm excitation laser and a standard FITC emission filter (approx. 517 nm).[14]

Protocol Variation for Adherent Cells

For adherent cells, the staining can be performed directly in the culture vessel.

-

Remove the culture medium and wash the cells once with pre-warmed, serum-free buffer.

-

Add the 1X CFDA-SE working solution to the culture vessel, ensuring the cell monolayer is completely covered.

-

Incubate for 10-15 minutes at 37°C.[8]

-

Remove the staining solution and add complete medium with FBS to quench the reaction.

-

After a 5-minute incubation, wash the cells with fresh medium before proceeding with imaging or cell harvest.[23]

Part 4: Troubleshooting and Technical Insights

Even with a robust protocol, challenges can arise. Understanding the cause of potential issues is key to resolving them.

Table 2: Common Troubleshooting Scenarios

| Issue | Probable Cause(s) | Recommended Solution(s) |

|---|---|---|

| Weak or No Signal | 1. Hydrolyzed CFDA-SE stock solution.[22]2. Insufficient dye concentration or incubation time.3. Low esterase activity in the cell type.4. Instrument settings (laser/filter) are incorrect.[26] | 1. Prepare a fresh stock solution from powder. Use single-use aliquots.[22]2. Titrate the dye concentration and incubation time for your specific cells.[20][27]3. Confirm cell viability with another method (e.g., Trypan Blue). Consider an alternative viability dye if esterase activity is inherently low.4. Ensure proper setup for FITC/GFP detection (e.g., 488 nm laser, ~520/30 nm bandpass filter). |

| High Background/ Non-specific Staining | 1. Incomplete removal of unbound dye.2. Insufficient quenching with serum-containing media. | 1. Increase the number of wash steps after quenching.[27]2. Ensure the quenching medium contains sufficient protein (e.g., 10% FBS) and allow adequate time for quenching.[24] |

| High Toxicity/ Cell Death | 1. CFDA-SE concentration is too high.[22]2. Extended incubation time.3. Contamination of reagents. | 1. Perform a titration to find the lowest effective concentration that provides a bright signal without compromising viability.[22][28]2. Reduce the incubation time.[28]3. Use sterile, high-quality buffers and anhydrous DMSO. |

| Broad Peaks in Flow Cytometry Data | 1. Heterogeneous staining of the initial population.2. Cell clumping.[18] | 1. Ensure thorough but gentle mixing when adding the dye to the cell suspension.[9]2. Filter cells through a nylon mesh before analysis to ensure a single-cell suspension.[22] |

References

-

Bio-Rad. (n.d.). CFDA-SE Cell Proliferation Assay Kit. Retrieved from [Link][11][14]

-

Bio-Rad Antibodies. (n.d.). CFDA-SE Cell Proliferation Assay Kit. Retrieved from [Link]

-

Lyons, A. B. (1999). Divided we stand: tracking cell proliferation with carboxyfluorescein diacetate succinimidyl ester. Immunology and Cell Biology, 77(6), 509-515. Retrieved from [Link][19]

-

JoVE. (2009). Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) for tracking lymphocyte proliferation. YouTube. Retrieved from [Link][9]

-

Araceli Biosciences. (2022). Introduction to Live and Dead Assays. Retrieved from [Link][6]

-

Procell. (2025). Master These Techniques to Distinguish Live and Dead Cells. Retrieved from [Link][13]

-

Lorson, N. G. (2023). Trouble Shooting CFSE Stain and Cell Proliferation? ResearchGate. Retrieved from [Link][24]

-

Institute for HIV Research. (n.d.). CFSE Staining Protocol. Retrieved from [Link]

-

Biocompare. (2013). Cells Detected, Alive or Dead. Retrieved from [Link][7]

-

Flow Contract Site Laboratory. (2022). Live Dead Measurement and Cell Viability. Retrieved from [Link][18]

-

Wallace, P. K., et al. (2015). The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation. ResearchGate. Retrieved from [Link][21]

-

University of Pennsylvania. (n.d.). Protocol for labeling cells with CFDA-SE. Retrieved from [Link][22]

-

Kern, F., et al. (2001). 5,6-carboxyfluorescein diacetate succinimidyl ester-labeled apoptotic and necrotic as well as detergent-treated cells can be traced in composite cell samples. Analytical Biochemistry, 299(2), 247-52. Retrieved from [Link][16]

-

Stelzer, E. H. (2011). Fluorescence Live Cell Imaging. Cold Spring Harbor Perspectives in Biology. Retrieved from [Link][1]

-

StainsFile. (n.d.). Fluorescent Live Cell Imaging. Retrieved from [Link][2]

-

Labinsights. (2025). A Guide to Fluorescent Dyes in Life Science Research. Retrieved from [Link]

-

Bell-Temin, H., et al. (2015). Using carboxyfluorescein diacetate succinimidyl ester to monitor intracellular protein glycation. Analytical Biochemistry, 480, 52-54. Retrieved from [Link][15]

-

SSPC. (n.d.). Scientists develop colour-changing dyes that light up cellular activity. Retrieved from [Link]

-

Shi, L. P., et al. (2011). Carboxyfluorescein diacetate succinimidyl ester fluorescent dye for cell labeling. Zhongguo Shi Yan Xue Ye Xue Za Zhi, 19(5), 1301-5. Retrieved from [Link][28]

-

Wikipedia. (n.d.). Carboxyfluorescein diacetate succinimidyl ester. Retrieved from [Link][4]

-

Quah, B. J. C., & Parish, C. R. (2010). The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation. Journal of Visualized Experiments, (44), 2259. Retrieved from [Link][10]

-

Boster Bio. (n.d.). Troubleshooting Flow Cytometry Issues: A Comprehensive Guide. Retrieved from [Link][26]

-

Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link][27]

Sources

- 1. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stainsfile.com [stainsfile.com]

- 3. stemcell.com [stemcell.com]

- 4. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]

- 5. Live and Dead Assays | AAT Bioquest [aatbio.com]

- 6. Introduction to Live and Dead Assays - Araceli Biosciences [aracelibio.com]

- 7. biocompare.com [biocompare.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. youtube.com [youtube.com]

- 10. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-rad.com [bio-rad.com]

- 12. biotium.com [biotium.com]

- 13. Master These Techniques to Distinguish Live and Dead Cells [procellsystem.com]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. Using carboxyfluorescein diacetate succinimidyl ester to monitor intracellular protein glycation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 5,6-carboxyfluorescein diacetate succinimidyl ester-labeled apoptotic and necrotic as well as detergent-treated cells can be traced in composite cell samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CFDA [5-(and 6)-Carboxyfluorescein diacetate] *Mixed isomers* | AAT Bioquest [aatbio.com]

- 18. fcslaboratory.com [fcslaboratory.com]

- 19. Divided we stand: tracking cell proliferation with carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. cdn.stemcell.com [cdn.stemcell.com]

- 21. researchgate.net [researchgate.net]

- 22. med.virginia.edu [med.virginia.edu]

- 23. medchemexpress.com [medchemexpress.com]

- 24. researchgate.net [researchgate.net]

- 25. interchim.fr [interchim.fr]

- 26. bosterbio.com [bosterbio.com]

- 27. creative-bioarray.com [creative-bioarray.com]

- 28. Carboxyfluorescein diacetate succinimidyl ester fluorescent dye for cell labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5(6)-Carboxyeosin Diacetate for Cell Viability Assays

This guide provides a comprehensive technical overview of 5(6)-Carboxyeosin diacetate for the assessment of cell viability. It is intended for researchers, scientists, and drug development professionals seeking to employ a robust and reliable method for quantifying live cells based on intracellular enzymatic activity and membrane integrity.

Introduction: The Principle of Esterase-Based Viability Assessment

Cell viability assays are fundamental tools in life science research, providing critical insights into cellular health in response to various stimuli, including therapeutic compounds, environmental stressors, and genetic modifications. A key characteristic of viable cells is the presence of active intracellular esterases and an intact plasma membrane. Assays leveraging these features offer a reliable snapshot of the live cell population.[1]

This compound belongs to a class of non-fluorescent, cell-permeant probes that are hydrolyzed by intracellular esterases into fluorescent products.[2] This enzymatic conversion is contingent on both functional enzymes and a cell membrane capable of retaining the resulting fluorescent molecule.

The Molecular Mechanism of this compound

This compound is a lipophilic compound that can freely diffuse across the plasma membrane of both live and dead cells. Once inside a cell, the acetate groups of the molecule are cleaved by non-specific intracellular esterases, converting it into the highly fluorescent and polar molecule, 5(6)-Carboxyeosin.

The key to the assay's specificity lies in the properties of the hydrolyzed product. The polar nature of 5(6)-Carboxyeosin prevents it from passively diffusing back out of the cell. Therefore, only cells with intact plasma membranes can accumulate the fluorescent product and be identified as viable.[3][4] Dead cells, having compromised membranes, cannot retain the fluorescent dye and thus remain unstained.[2][5]

Caption: Mechanism of this compound in live and dead cells.

Key Experimental Parameters and Data

A successful cell viability assay using this compound hinges on optimized experimental conditions. The following table summarizes critical parameters for this probe.

| Parameter | Value | Notes |

| Excitation Wavelength (max) | ~498 nm | Compatible with standard FITC/GFP filter sets.[2] |

| Emission Wavelength (max) | ~517 nm | Green fluorescence.[2] |

| Molecular Weight | 460.39 g/mol | |

| Solubility | Soluble in DMSO | Prepare a concentrated stock solution in anhydrous DMSO.[2] |

| Working Concentration | 1-10 µM | Optimal concentration should be determined empirically for each cell type.[6] |

| Incubation Time | 15-30 minutes | [6] |

| Incubation Temperature | Room temperature or 37°C | [7] |

Detailed Experimental Protocol

This protocol provides a step-by-step guide for assessing cell viability using this compound with analysis by flow cytometry. The workflow can be adapted for fluorescence microscopy.

Caption: Experimental workflow for cell viability assay using this compound.

Reagent Preparation

-

Stock Solution (1-10 mM): Dissolve 1 mg of this compound in the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., dissolve 1 mg in 217 µL of DMSO for a 10 mM stock).[6] Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[6]

-

Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution in a serum-free cell culture medium or phosphate-buffered saline (PBS) to the desired working concentration.[6] The optimal concentration may vary depending on the cell type and should be determined experimentally.

Cell Staining Procedure

-

Cell Preparation:

-

Suspension Cells: Centrifuge the cell suspension at 1000 x g for 3-5 minutes at 4°C and discard the supernatant. Wash the cells twice with PBS, centrifuging between washes.[6]

-

Adherent Cells: Discard the culture medium and wash the cells with PBS. Add trypsin to detach the cells and create a single-cell suspension. Centrifuge at 1000 x g for 3-5 minutes at 4°C and discard the supernatant. Wash the cells twice with PBS.[6]

-

-

Staining: Resuspend the cell pellet in the this compound working solution. Incubate for 15-30 minutes at room temperature or 37°C, protected from light.[6][7]

-

Washing: After incubation, centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant. Wash the cells twice with PBS to remove any excess dye.[6]

-

Resuspension: Resuspend the final cell pellet in a suitable buffer for analysis, such as PBS or a flow cytometry staining buffer.

Data Acquisition and Analysis

-

Flow Cytometry: Analyze the stained cells using a flow cytometer equipped with a 488 nm laser for excitation. Detect the green fluorescence in the FL1 channel (typically around 530/30 nm). A population of brightly fluorescent cells (viable) will be distinct from a population with low fluorescence (non-viable).

-

Fluorescence Microscopy: Plate the stained cells on a suitable slide or imaging dish and observe using a fluorescence microscope with a standard FITC/GFP filter set. Live cells will appear bright green, while dead cells will show little to no fluorescence.

Troubleshooting and Considerations

While robust, the this compound assay is not without potential pitfalls. Awareness of these can ensure the generation of accurate and reproducible data.

-

Background Fluorescence: High background can result from the hydrolysis of the dye in the absence of live cells.[8] This can be exacerbated by components in some culture media.[8][9] To mitigate this, use serum-free media or PBS for the staining step and ensure thorough washing.

-

Fluorescence Quenching: Certain compounds or media components can quench the fluorescence of the hydrolyzed product, leading to an underestimation of viability.[8] It is advisable to test for quenching effects by incubating the fluorescent product with the test compounds in a cell-free system.[10]

-

Cytotoxicity of the Dye: At high concentrations, this compound can be toxic to cells.[11] It is crucial to titrate the dye to find the lowest effective concentration that provides a strong positive signal with minimal impact on cell health.

-

Esterase Activity Variation: The level of intracellular esterase activity can vary between different cell types.[2] This may necessitate optimization of the staining protocol for each new cell line.

Conclusion

The this compound assay is a powerful and straightforward method for assessing cell viability. By leveraging the fundamental properties of live cells—enzymatic activity and membrane integrity—it provides a clear distinction between viable and non-viable populations. Careful attention to protocol optimization and potential confounding factors will ensure the generation of high-quality, reliable data essential for advancing research and drug development.

References

-

PubMed. (2001). 5,6-carboxyfluorescein diacetate succinimidyl ester-labeled apoptotic and necrotic as well as detergent-treated cells can be traced in composite cell samples. Retrieved from [Link]

-

PubChem. (n.d.). 5(6)-Carboxyfluorescein diacetate succinimidyl ester. Retrieved from [Link]

-

PubChem. (n.d.). 5(6)-Carboxyfluorescein diacetate. Retrieved from [Link]

-

Wikipedia. (n.d.). Carboxyfluorescein diacetate succinimidyl ester. Retrieved from [Link]

-

PubMed. (1992). Optimization of cytotoxic assay by target cell retention of the fluorescent dye carboxyfluorescein diacetate (CFDA) and comparison with conventional 51CR release assay. Retrieved from [Link]

-

PubMed. (2003). Potential problems with fluorescein diacetate assays of cell viability when testing natural products for antimicrobial activity. Retrieved from [Link]

-

Vanderbilt University. (2018). Qualitative Assessment of Islet Viability by Staining with Fluorescein Diacetate (FDA) and Propidium Iodide (PI) Dyes. Retrieved from [Link]

-

PubMed. (2013). Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. Retrieved from [Link]

-

ResearchGate. (2003). (PDF) Potential problems with fluorescein diacetate assays of cell viability when testing natural products for antimicrobial activity. Retrieved from [Link]

Sources

- 1. Cell Viability Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. Cell viability assays | Abcam [abcam.com]

- 4. What are the principles of 5-CFDA-AM assay? | AAT Bioquest [aatbio.com]

- 5. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cdn.stemcell.com [cdn.stemcell.com]

- 8. Potential problems with fluorescein diacetate assays of cell viability when testing natural products for antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]

A Senior Scientist's Guide to Intracellular pH Measurement Using Esterase-Activated Probes

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the principles and practices of measuring intracellular pH (pHi). We will focus on the use of 5(6)-Carboxyeosin diacetate and its more prevalent analog, BCECF-AM, clarifying the critical—yet often misunderstood—role of intracellular esterase activity in activating these powerful fluorescent probes.

The Biological Imperative: Why Intracellular pH Matters

Intracellular pH (pHi) is a tightly regulated physiological parameter essential for a vast array of cellular functions.[1] Virtually all enzymatic activities, protein structures, and metabolic pathways are exquisitely sensitive to proton concentration.[1] Cellular processes as diverse as proliferation, apoptosis, ion transport, endocytosis, and signal transduction are all profoundly influenced by pHi.[2] Consequently, the accurate measurement of pHi is fundamental to understanding cellular health, diagnosing disease states, and assessing the impact of novel therapeutics.

The Tool for the Job: An Introduction to BCECF and Carboxyfluorescein-Based Probes

The most widely used fluorescent indicators for pHi belong to the carboxyfluorescein family.[3] While several variants exist, this guide focuses on the principles of 5(6)-Carboxyfluorescein diacetate (CFDA) and its chemically related, and highly popular, derivative, 2',7'-Bis-(2-Carboxyethyl)-5-(and-6-)-carboxyfluorescein acetoxymethyl ester (BCECF-AM).[1][4]

These molecules are ingeniously designed as "pro-probes." In their native state, they are non-fluorescent and hydrophobic, allowing them to readily permeate the cell membrane.[5][6][7] The key to their utility lies in the ester groups (diacetate or acetoxymethyl esters) that mask hydrophilic carboxyl groups.[5]

The Core Mechanism: Esterase Activity as the "On Switch"

The central theme of this technique, and the answer to the topic's core query, is the indispensable role of intracellular esterases. While these probes are not typically used to quantify esterase activity itself—specialized probes exist for that purpose[8][9][10][11]—their function is entirely dependent on it.

Here is the step-by-step activation mechanism:

-

Passive Diffusion : The electrically neutral, non-polar diacetate or AM-ester form of the probe diffuses freely across the plasma membrane into the cell's cytoplasm.[6][12]

-

Esterase Cleavage : Once inside the cell, ubiquitous, non-specific intracellular esterases recognize and hydrolyze the ester bonds.[4][5][6] This enzymatic action removes the acetate or acetoxymethyl groups.

-

Activation and Trapping : The hydrolysis unmasks multiple negatively charged carboxyl groups.[3][6] This transformation has two critical effects:

This esterase-dependent trapping is a hallmark of many live-cell fluorescent probes, including the well-known cell viability indicator Calcein-AM.[13] The presence of active esterases is, therefore, a prerequisite for this assay and a reliable indicator of general cell health and membrane integrity.

Ratiometric Measurement: The Key to Accuracy

The power of BCECF and related probes lies in their dual-excitation or dual-emission spectral properties, which allow for ratiometric measurements. The fluorescence intensity of BCECF is highly dependent on pH when excited at ~490 nm, but it is largely independent of pH at its isosbestic point, around 440 nm.[1][4]

By calculating the ratio of the fluorescence intensities at the pH-sensitive wavelength to the pH-insensitive wavelength (e.g., F490 / F440), we can obtain a pHi value that is internally controlled for variables that can confound simple intensity measurements, such as:

-

Probe concentration

-

Cell path length (thickness)

-

Photobleaching

-

Probe leakage

This ratiometric approach is the cornerstone of a self-validating and trustworthy protocol.

Experimental Protocol: A Step-by-Step Workflow

This protocol provides a general framework. Researchers must optimize parameters such as probe concentration and incubation time for their specific cell type and experimental setup.

Reagent Preparation

| Reagent | Preparation and Storage |

| BCECF-AM Stock | Prepare a 1-5 mM stock solution in high-quality, anhydrous DMSO.[3][4] Aliquot into small, single-use volumes and store desiccated at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[1][2] |

| Loading Buffer | Typically a Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer, often supplemented with HEPES. Ensure the buffer is at the desired physiological pH (e.g., 7.4).[2] |

| Calibration Buffers | Prepare a series of high-potassium (K+) buffers with precise pH values spanning the expected physiological range (e.g., pH 5.5, 6.0, 6.5, 7.0, 7.5, 8.0).[1] A common base is 130-150 mM KCl, 1 mM MgCl2, 10-20 mM HEPES/MES/Tris to buffer the desired pH. |

| Nigericin Stock | Prepare a 10 mM stock solution of this K+/H+ ionophore in ethanol or DMSO. Store at -20°C.[14] |

Cell Loading

-

Cell Plating : Plate cells on an appropriate vessel for microscopy (e.g., glass-bottom dishes) and allow them to adhere overnight.

-

Washing : Gently wash the cells once with warm loading buffer to remove residual serum, which may contain esterases.[1]

-

Dye Loading : Prepare a working solution of BCECF-AM in the loading buffer at a final concentration of 1-5 µM.[3][4]

-

Incubation : Overlay the cells with the dye-loading solution and incubate at 37°C for 25-60 minutes.[1][4] This allows time for the probe to enter the cells and for esterases to perform the de-esterification.

-

Wash and Rest : After incubation, thoroughly wash the cells 2-3 times with fresh loading buffer to remove any extracellular probe. Allow the cells to rest for 15-30 minutes to ensure complete de-esterification.[4]

In-Situ Calibration: The Self-Validating System

To convert fluorescence ratios into absolute pHi values, an in-situ calibration must be performed for each experiment.[1] This is a critical step for scientific integrity. The ionophore nigericin is used to equilibrate the pHi of the cells with the known pH of the external calibration buffer.[15][16]

-

Add Calibration Buffer with Nigericin : After acquiring experimental data, perfuse the cells with the first calibration buffer (e.g., pH 8.0) containing 10-20 µM nigericin.[1]

-

Equilibration : Wait 5 minutes for the intracellular and extracellular pH to equilibrate.[1]

-

Image Acquisition : Capture fluorescence images at both the pH-sensitive (~490 nm) and pH-insensitive (~440 nm) excitation wavelengths.

-

Repeat : Repeat steps 1-3 for each calibration buffer, moving sequentially through the desired pH range (e.g., 8.0, 7.5, 7.0, 6.5, 6.0, 5.5).

-

Generate Curve : For each pH point, calculate the average fluorescence ratio from several cells. Plot these ratios against the known buffer pH values to generate a calibration curve.

Data Analysis and Interpretation

The final step is to use the generated calibration curve (typically a sigmoidal fit) to convert the experimental fluorescence ratios into absolute pHi values. This allows for the quantitative assessment of pHi under baseline conditions and in response to experimental stimuli.

Key Considerations & Troubleshooting:

-

Incomplete Hydrolysis : Insufficient incubation time or low esterase activity (e.g., in unhealthy or apoptotic cells) can lead to a weak signal. The color of the BCECF-AM stock in DMSO can be an indicator; a change from pale yellow to dark orange suggests hydrolysis has occurred in the stock solution.[3]

-

Dye Leakage : While trapping is efficient, some leakage can occur over long experiments. Minimize experiment time after loading where possible.

-

Phototoxicity : Use the lowest possible excitation light intensity and exposure times to avoid damaging the cells.[1]

-

Nigericin Contamination : Ensure thorough washing of perfusion lines after calibration, as residual nigericin can affect subsequent experiments.[14]

By understanding the foundational role of intracellular esterases and adhering to a rigorous, self-validating protocol that includes in-situ calibration, researchers can confidently and accurately measure one of the most fundamental parameters in cell biology.

References

-

Membrane Permeable Esterase–Activated Fluorescent Imaging Probe. PMC, National Institutes of Health (NIH).[Link]

-

A Protocol for Measurement of Intracellular pH. JOVE (Journal of Visualized Experiments).[Link]

-

A sensitive and rapid “off–on” fluorescent probe for the detection of esterase and its application in evaluating cell status and discrimination of living cells and dead cells. Analyst (RSC Publishing).[Link]

-

Reagent for Monitoring Intracellular pH BCECF-AM. Dojindo Molecular Technologies.[Link]

-

New Advances in the Exploration of Esterases with PET and Fluorescent Probes. MDPI.[Link]

-

Fiber-optic Nanoprobe Measurement of Intracellular pH in Single CA46 Cell Using pH-dependent Dye. IEEE Xplore.[Link]

-

Imaging pH Dynamics Simultaneously in Two Cellular Compartments Using a Ratiometric pH-Sensitive Mutant of mCherry. ACS Sensors, National Institutes of Health (NIH).[Link]

-

New Diketopyrrolopyrrole-Based Ratiometric Fluorescent Probe for Intracellular Esterase Detection and Discrimination of Live and Dead Cells in Different Fluorescence Channels. PubMed.[Link]

-

Ultrasensitive fluorescent probe for visual biosensing of esterase activity in living cells and its imaging application. PubMed.[Link]

-

A rapid method for measuring intracellular pH using BCECF-AM. PubMed.[Link]

-

Determination of intracellular esterase activity using ratiometric Raman sensing and spectral phasor analysis. ORKG Ask.[Link]

-

Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. PMC, National Institutes of Health (NIH).[Link]

-

Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. Analytical Chemistry (ACS Publications).[Link]

-

Use of flow cytometry and SNARF to calibrate and measure intracellular pH in NS0 cells. Cytometry Part A.[Link]

-

Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. PubMed.[Link]

-

Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. ResearchGate.[Link]

-

A Novel Method for Continuous Determination of the Intracellular pH in Bacteria with the Internally Conjugated Fluorescent Probe 5 (and 6-)-Carboxyfluorescein Succinimidyl Ester. PMC, National Institutes of Health (NIH).[Link]

-

Effect of trace levels of nigericin on intracellular pH and acid-base transport in rat renal mesangial cells. PubMed.[Link]

-

5(6)-CFDA, SE [5(6)-Carboxyfluorescein diacetate, SE] Fluorescent pH Indicator. AnaSpec.[Link]

-

Why we use specifically nigericin for calibration while doing ph measurments with SNARF or BCECF? ResearchGate.[Link]

-

pH Calibration Solution. In-Situ.[Link]

-

Carboxyfluorescein diacetate succinimidyl ester. Wikipedia.[Link]

-

5(6)-Carboxyfluorescein diacetate succinimidyl ester. PubChem.[Link]

Sources

- 1. bio-protocol.org [bio-protocol.org]

- 2. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]

- 3. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Membrane Permeable Esterase–Activated Fluorescent Imaging Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. biotium.com [biotium.com]

- 8. A sensitive and rapid “off–on” fluorescent probe for the detection of esterase and its application in evaluating cell status and discrimination of living cells and dead cells - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. New Advances in the Exploration of Esterases with PET and Fluorescent Probes | MDPI [mdpi.com]

- 10. New Diketopyrrolopyrrole-Based Ratiometric Fluorescent Probe for Intracellular Esterase Detection and Discrimination of Live and Dead Cells in Different Fluorescence Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ultrasensitive fluorescent probe for visual biosensing of esterase activity in living cells and its imaging application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]

- 13. Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of trace levels of nigericin on intracellular pH and acid-base transport in rat renal mesangial cells [pubmed.ncbi.nlm.nih.gov]

- 15. Imaging pH Dynamics Simultaneously in Two Cellular Compartments Using a Ratiometric pH-Sensitive Mutant of mCherry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Use of flow cytometry and SNARF to calibrate and measure intracellular pH in NS0 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5(6)-Carboxyfluorescein Diacetate (CFDA): Principles and Applications in Cellular Analysis

A Note on Nomenclature: 5(6)-Carboxyeosin Diacetate vs. 5(6)-Carboxyfluorescein Diacetate

This guide focuses on the fluorescence properties and applications of 5(6)-Carboxyfluorescein Diacetate (CFDA) and its derivatives. Initial searches for "this compound" yielded minimal information regarding its use as a fluorescent probe for cellular analysis. In contrast, 5(6)-Carboxyfluorescein diacetate is a widely documented and utilized reagent for assessing cell viability and proliferation. Given the similarity in nomenclature and the context of the inquiry, this guide has been developed to provide a comprehensive resource on the more prevalent and well-characterized fluorescein-based compound. 5(6)-Carboxyeosin is a brominated analog of carboxyfluorescein, primarily recognized as a photosensitizer and singlet oxygen generator.

Introduction: Unveiling Cellular Dynamics with a Pro-Fluorophore

In the realm of cellular biology and drug development, the ability to accurately assess cell health and proliferative capacity is paramount. 5(6)-Carboxyfluorescein diacetate (CFDA) has emerged as a powerful tool in this domain. It belongs to a class of molecules known as "pro-fluorophores," which are non-fluorescent compounds that can be metabolically converted into fluorescent products within living cells.[1][2][3] This intrinsic link between enzymatic activity and fluorescence provides a robust method for interrogating the physiological state of cells.

CFDA and its amine-reactive succinimidyl ester derivative, 5(6)-Carboxyfluorescein diacetate succinimidyl ester (CFDA SE or CFSE), are cell-permeable molecules that passively diffuse across the plasma membrane of living cells.[1][4] Once inside the cell, the non-fluorescent CFDA is hydrolyzed by intracellular non-specific esterases, enzymes that are abundant in the cytoplasm of viable cells.[2][5][6][7] This enzymatic cleavage removes the two acetate groups, yielding the highly fluorescent molecule 5(6)-Carboxyfluorescein (CF).[2][3] The newly formed CF is negatively charged, rendering it membrane-impermeant and effectively trapping it within cells that possess an intact plasma membrane.[2][3] Consequently, only viable cells with active esterases and intact membranes will exhibit bright green fluorescence, providing a clear distinction from dead cells or those with compromised membrane integrity.[1]

Core Fluorescence Properties of 5(6)-Carboxyfluorescein (CF)

The fluorescence characteristics of the hydrolyzed product, 5(6)-Carboxyfluorescein (CF), are central to its utility.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~492-495 nm | [1][8][9][10] |

| Emission Maximum (λem) | ~514-519 nm | [1][8][9][10] |

| Quantum Yield | ~0.93 (for Carboxyfluorescein) | [11] |

| pKa | ~6.5 | [1][8] |

The excitation and emission spectra of CF fall within the range of standard fluorescein isothiocyanate (FITC) filter sets, making it compatible with a wide array of fluorescence-based instrumentation, including fluorescence microscopes and flow cytometers.[9] The high quantum yield of carboxyfluorescein contributes to the bright signal observed in viable cells.[11]

The fluorescence of carboxyfluorescein is pH-sensitive, with its emission intensity increasing in the physiological pH range of 6 to 7.4.[10] This property can be leveraged for intracellular pH measurements.[10]

Mechanism of Action and Cellular Retention

The conversion of CFDA to CF and its subsequent retention within the cell is a multi-step process that serves as a hallmark of cell viability.

Figure 1. Workflow of CFDA conversion to fluorescent CF in viable cells.

For long-term cell tracking and proliferation studies, the succinimidyl ester derivative, CFDA SE, is employed.[1][4] After the initial hydrolysis of the acetate groups to form carboxyfluorescein succinimidyl ester (CFSE), the succinimidyl ester group covalently reacts with primary amines of intracellular proteins.[12] This covalent linkage ensures that the fluorescent probe is retained within the cells for extended periods, even through cell division.[12][13] As cells divide, the CFSE fluorescence is distributed approximately equally between the two daughter cells, leading to a successive halving of fluorescence intensity with each generation.[12]

Experimental Protocols and Applications

Cell Viability Assessment using CFDA

This protocol provides a general framework for assessing cell viability using CFDA in conjunction with a dead cell stain like Propidium Iodide (PI).

Materials:

-

5(6)-Carboxyfluorescein diacetate (CFDA)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Propidium Iodide (PI) stock solution (for dual staining)

-

Cell suspension

-

Fluorescence microscope or flow cytometer

Protocol:

-

Preparation of CFDA Stock Solution:

-

Dissolve CFDA in anhydrous DMSO to a stock concentration of 1-10 mM. For example, dissolve 1 mg of CFDA in 0.21 mL of DMSO to obtain a 10 mM stock solution.[3]

-

Aliquot the stock solution into single-use vials and store at -20°C to -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[3]

-

-

Preparation of CFDA Working Solution:

-

Dilute the CFDA stock solution in a serum-free medium or PBS to a final working concentration of 1-10 µM.[3] The optimal concentration should be determined empirically for each cell type.

-

-

Cell Staining:

-

Wash the cells and resuspend them in the CFDA working solution.

-

Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

(Optional for dual staining) Add PI to the cell suspension at a final concentration of 1-5 µg/mL and incubate for an additional 5-15 minutes.

-

-

Analysis:

-

Analyze the stained cells promptly by fluorescence microscopy or flow cytometry.

-

For flow cytometry, use a 488 nm laser for excitation and collect the green fluorescence from CFDA in the FITC channel (~530/30 nm bandpass filter) and the red fluorescence from PI in the PE-Texas Red or a similar channel (>650 nm filter).[1]

-

Expected Results:

-

Live cells: Bright green fluorescence.

-

Dead cells: Red fluorescence (if using PI).

-

Debris and non-cellular material: No fluorescence.

Cell Proliferation Analysis using CFDA SE

This protocol outlines the use of CFDA SE to track cell division by flow cytometry.

Materials:

-

5(6)-Carboxyfluorescein diacetate succinimidyl ester (CFDA SE)

-

Anhydrous DMSO

-

PBS or Hank's Balanced Salt Solution (HBSS)

-

Complete cell culture medium

-

Cell suspension

Protocol:

-

Preparation of CFDA SE Stock Solution:

-

Prepare a 1-5 mM stock solution of CFDA SE in anhydrous DMSO.

-

Aliquot and store at -20°C, desiccated and protected from light.

-

-

Cell Labeling:

-

Resuspend cells at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL in pre-warmed PBS or HBSS.

-

Add an equal volume of a 2X working solution of CFDA SE (typically 1-10 µM final concentration) to the cell suspension. Titrate the concentration to find the optimal balance between bright staining and low toxicity.[14]

-

Incubate for 10-20 minutes at 37°C, protected from light.

-

Quench the reaction by adding 5 volumes of ice-cold complete culture medium.

-

Wash the cells three times with complete culture medium to remove any unbound dye.

-

-

Cell Culture and Analysis:

-

Culture the labeled cells under the desired experimental conditions.

-

At various time points, harvest the cells and analyze them by flow cytometry using a 488 nm excitation laser and a FITC filter set.

-

Data Interpretation:

The resulting flow cytometry histogram will show a series of peaks, with each peak representing a successive generation of cell division, characterized by a halving of fluorescence intensity.

Sources

- 1. biotium.com [biotium.com]

- 2. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. goldbio.com [goldbio.com]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product | Semantic Scholar [semanticscholar.org]

- 7. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biotium.com [biotium.com]

- 9. bio-rad.com [bio-rad.com]

- 10. 5(6)-Carboxyfluorescein Fluorescent Tracer [sigmaaldrich.com]

- 11. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

- 12. lumiprobe.com [lumiprobe.com]

- 13. 5,6-carboxyfluorescein diacetate succinimidyl ester-labeled apoptotic and necrotic as well as detergent-treated cells can be traced in composite cell samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdn.stemcell.com [cdn.stemcell.com]

An In-Depth Technical Guide to 5(6)-Carboxyeosin Diacetate: Excitation and Emission Spectra for Intracellular pH Measurement

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5(6)-Carboxyeosin diacetate, a vital fluorescent probe for the determination of intracellular pH (pHi). We will delve into its core photophysical properties, the mechanism of action, and provide detailed, field-proven protocols for its application in cellular biology. This document is designed to equip researchers with the knowledge to confidently and accurately employ this powerful tool in their investigations.

Introduction: The Critical Role of Intracellular pH and its Measurement

Intracellular pH is a tightly regulated physiological parameter fundamental to a vast array of cellular processes, including enzyme activity, cell proliferation, apoptosis, and ion transport. Deviations from the normal cytosolic pH range of approximately 7.2 can signify pathological conditions and influence the efficacy of therapeutic agents. Consequently, the accurate measurement of pHi is paramount in many areas of biological research and drug development.

This compound has emerged as a valuable tool for monitoring pHi in living cells. As a non-fluorescent, cell-permeant derivative of the fluorescent dye 5(6)-Carboxyeosin, it readily crosses the cell membrane. Once inside the cell, it is hydrolyzed by ubiquitous intracellular esterases, liberating the fluorescent, membrane-impermeant 5(6)-Carboxyeosin. The fluorescence of this liberated molecule is exquisitely sensitive to the surrounding pH, providing a robust method for quantifying the acidity or alkalinity of the cellular interior.

Physicochemical and Spectral Properties of 5(6)-Carboxyeosin and its Diacetate Precursor

A clear understanding of the chemical and photophysical characteristics of both the probe and its active form is essential for its successful application.

| Property | This compound | 5(6)-Carboxyeosin |

| Synonyms | 4-(2,4,5,7-Tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)benzene-1,3-dicarboxylic acid; 2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)terephthalic acid | |

| Molecular Formula | C50H24Br8O18[1] | C42H16Br8O14[1] |

| Molecular Weight | 1551.9 g/mol [1] | 1383.8 Da[1] |

| CAS Number | 161338-87-0[1] | 132201-84-4[1] |

| Form | Solid | Solid[1] |

| Solubility | Soluble in DMSO | Soluble in DMSO[1] |

| Fluorescence | Non-fluorescent | pH-dependent fluorescence |

Mechanism of Action: From a Non-Fluorescent Precursor to a pH-Sensitive Reporter

The utility of this compound as a pHi indicator is predicated on a two-step intracellular process. This elegant mechanism ensures that the fluorescent signal is generated only within viable cells.

Caption: Intracellular activation of this compound.

Expert Insight: The reliance on intracellular esterase activity for probe activation provides an intrinsic layer of self-validation. Only metabolically active cells with intact membranes can efficiently cleave the diacetate groups and retain the resulting fluorescent carboxyeosin. This inherent selectivity minimizes background fluorescence from dead cells or extracellular probe.

Experimental Protocol: Ratiometric Measurement of Intracellular pH

This section provides a detailed, step-by-step methodology for measuring pHi using this compound with fluorescence microscopy. A ratiometric approach is employed to minimize artifacts arising from variations in dye concentration, cell path length, and photobleaching.

Reagent Preparation

-

Stock Solution of this compound: Prepare a 1-10 mM stock solution in anhydrous dimethyl sulfoxide (DMSO). Aliquot into small, single-use volumes and store at -20°C, protected from light and moisture.

-

Loading Buffer: A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or a similar physiological saline.

-

Calibration Buffers: Prepare a series of buffers with known pH values (e.g., ranging from pH 6.0 to 8.0 in 0.2-0.5 pH unit increments). These buffers should have a high potassium concentration (e.g., 120-140 mM KCl) to clamp the intracellular pH to the extracellular pH in the presence of nigericin.

-

Nigericin Stock Solution: Prepare a 10 mM stock solution of nigericin in ethanol. Store at -20°C.

Cell Loading Protocol

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere and reach the desired confluency.

-

Washing: Gently wash the cells twice with pre-warmed (37°C) loading buffer to remove any residual serum.

-

Dye Loading: Dilute the this compound stock solution into the loading buffer to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type to achieve adequate signal without causing cellular toxicity.

-

Incubation: Overlay the cells with the dye-containing loading buffer and incubate for 15-60 minutes at 37°C in the dark. The incubation time will vary depending on the cell type and should be optimized.

-

Washing: After incubation, wash the cells three times with fresh, pre-warmed loading buffer to remove any extracellular dye.

Fluorescence Imaging

-

Microscope Setup: Use a fluorescence microscope equipped with appropriate excitation and emission filters. While specific excitation and emission maxima for 5(6)-Carboxyeosin are not definitively provided in the search results, based on its structural similarity to other eosin derivatives, excitation is likely in the green region of the spectrum (around 520-530 nm) with emission in the orange-red region (around 550-580 nm). For ratiometric imaging, two excitation wavelengths or two emission wavelengths that show differential pH sensitivity will be required. A common approach for fluorescein-based dyes is to use two excitation wavelengths (e.g., 490 nm and 440 nm) and measure the emission at a single wavelength (e.g., 520-540 nm).

-

Image Acquisition: Acquire fluorescence images of the loaded cells. It is crucial to use the lowest possible excitation intensity and exposure time to minimize phototoxicity and photobleaching.

Intracellular pH Calibration

An in situ calibration is essential to relate the measured fluorescence ratios to actual pHi values. This is achieved by equilibrating the intracellular and extracellular pH using the ionophore nigericin.

-

Calibration Buffer Incubation: After acquiring images of the cells under experimental conditions, replace the imaging buffer with the first calibration buffer (e.g., pH 8.0) containing 5-10 µM nigericin.

-

Equilibration: Incubate for 5-10 minutes to allow the pHi to equilibrate with the extracellular pH.

-

Image Acquisition: Acquire fluorescence images at each excitation/emission wavelength.

-

Repeat for all Calibration Buffers: Sequentially perfuse the cells with the remaining calibration buffers (from high to low pH) containing nigericin and acquire images at each pH point.

Caption: Experimental workflow for intracellular pH measurement.

Data Analysis

-

Background Subtraction: For each image, subtract the background fluorescence from a region of interest that does not contain cells.

-

Calculate Fluorescence Ratios: For each cell, calculate the ratio of the fluorescence intensities obtained at the two different excitation or emission wavelengths.

-

Generate Calibration Curve: Plot the fluorescence ratios obtained from the calibration steps against the corresponding known pH values of the calibration buffers. Fit the data to a sigmoidal curve to generate a standard calibration curve.

-

Determine Intracellular pH: Use the calibration curve to convert the fluorescence ratios from the experimental images into pHi values.

Troubleshooting and Considerations

| Issue | Potential Cause | Recommended Solution |

| Low Fluorescence Signal | - Inefficient dye loading- Low esterase activity- Photobleaching | - Increase dye concentration or incubation time- Ensure cells are healthy and metabolically active- Use lower excitation intensity and shorter exposure times |

| High Background Fluorescence | - Incomplete removal of extracellular dye- Dye leakage from cells | - Increase the number and duration of washes after loading- Use a lower loading concentration or a shorter incubation time |

| Cellular Toxicity | - High dye concentration- Phototoxicity | - Perform a dose-response curve to determine the optimal, non-toxic dye concentration- Minimize light exposure during imaging |

| Inaccurate pHi Values | - Incorrect calibration- Dye compartmentalization | - Perform an in situ calibration for each experiment- Be aware that the dye may accumulate in acidic organelles, affecting the overall cytosolic pH measurement |

Authoritative Grounding: It is crucial to perform an in situ calibration for each experiment, as the spectral properties of fluorescent dyes can be influenced by the intracellular environment.[2] The use of nigericin in a high-potassium buffer is a well-established method for equilibrating intracellular and extracellular pH.[2]

Conclusion